molecular formula C17H21N3O B016758 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine CAS No. 74852-62-3

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B016758
CAS RN: 74852-62-3
M. Wt: 283.37 g/mol
InChI Key: VXEGSRKPIUDPQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine involves a four-step reaction process including bromination, cyclization, N-alkylation, and reduction, using diethanolamine as the starting material. This methodology allows for the preparation of the compound as a key intermediate, which is then utilized to synthesize a range of novel derivatives through acylation reactions with acyl chloride (Yang Qi-don, 2015).

Molecular Structure Analysis

The molecular structure of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine and its derivatives has been characterized using various analytical techniques such as 1H NMR, FT-IR, ESI-MS, and elemental analysis. These methods confirm the molecular composition and structure, providing insights into the compound's chemical nature and the basis for further structural modifications (Yang Qi-don, 2015).

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is a part of a larger protocol that allows for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application : The process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH 2 –homologation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Application in Drug Design and Delivery

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Boronic acids and their esters, including “1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
  • Methods of Application : The stability of these compounds in water is a crucial factor for their application in pharmacology . The hydrolysis of some phenylboronic pinacol esters, including “1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine”, has been studied . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
  • Results or Outcomes : The study suggests that care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their susceptibility to hydrolysis .

properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEGSRKPIUDPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225817
Record name Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

CAS RN

74852-62-3
Record name 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74852-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074852623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH2V7SBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 12 parts of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, 200 parts of methanol and 225 parts of tetrahydrofuran is hydrogenated at normal pressure and at room temperature with 2 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and washed with N,N-dimethylacetamide. The filtrate is poured onto water. The precipitated product is filtered off and crystallized from 1-butanol, yielding 8 parts (74%) of 4-[4-(4-methoxyphenyl)-1-piperazinyl]benzenamine; mp. 191.8° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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